2,3,5,6-Tetrafluoro-4-sulfobenzoic acid

Description

Significance of Fluorine Incorporation in Aromatic Systems within Contemporary Organic Chemistry and Materials Science

The introduction of fluorine atoms into aromatic systems profoundly alters the physicochemical properties of the parent molecules. Fluorine's high electronegativity, the strongest of all elements, creates significant inductive effects, withdrawing electron density from the aromatic ring. ossila.com This modification can drastically influence a compound's acidity, metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net For instance, the carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. cymitquimica.com

In the realm of materials science, fluorination is a key strategy for developing advanced polymers and materials. Fluoropolymers, such as those incorporating fluorinated aromatic moieties, often exhibit high thermal stability, chemical resistance, and unique optical properties. cymitquimica.com These characteristics make them invaluable for applications ranging from high-performance coatings and seals to materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. cymitquimica.com The presence of fluorine can also lower the energy of molecular orbitals, a desirable trait for creating electron-accepting organic materials. ossila.comchemimpex.com

Within organic chemistry and drug discovery, the strategic placement of fluorine can enhance the efficacy and pharmacokinetic profile of pharmaceuticals. nih.gov It can block metabolic pathways, increase bioavailability, and improve the binding of a drug to its target receptor. researchgate.net This has led to the widespread use of fluorinated aromatic compounds in a variety of therapeutic areas, including the development of antibiotics, anticancer agents, and anti-inflammatory drugs. cymitquimica.comchemimpex.com

Overview of Perfluorinated Aromatic Carboxylic and Sulfonic Acid Classes in Advanced Research

Perfluorinated aromatic compounds, where all hydrogen atoms on the aromatic ring are replaced by fluorine, represent an extreme and highly valuable class of molecules. chemimpex.com This extensive fluorination pushes the modification of molecular properties to a significant degree.

Perfluorinated Aromatic Carboxylic Acids (PFCAs) are characterized by a carboxyl group (-COOH) attached to a perfluorinated aromatic ring. These compounds are strong acids and serve as important building blocks in organic synthesis. mdpi.com They are utilized in the production of fluoropolymers and as fluorosurfactants. mdpi.com Research into PFCAs is driven by their utility in creating materials with specific properties and their role as intermediates in the synthesis of more complex molecules, including pharmaceuticals. researchgate.net However, the environmental persistence and potential bioaccumulation of some long-chain PFCAs have also made them a subject of environmental science research. mdpi.comresearchgate.net

Perfluorinated Aromatic Sulfonic Acids feature a sulfonic acid group (-SO₃H) on a perfluorinated aromatic core. The sulfonic acid group is strongly acidic and enhances water solubility. chemicalbook.com This class of compounds is known for its exceptional chemical and thermal stability. google.com In materials science, perfluorinated sulfonic acid polymers, like Nafion, are critical components in proton exchange membranes (PEMs) for fuel cells due to their high proton conductivity and stability in harsh electrochemical environments. They are also used as strong acid catalysts in organic synthesis and as surfactants. google.com Research in this area focuses on developing new membrane materials for energy applications and exploring their catalytic activities.

Historical Trajectories and Current Research Landscape of 2,3,5,6-Tetrafluoro-4-sulfobenzoic Acid

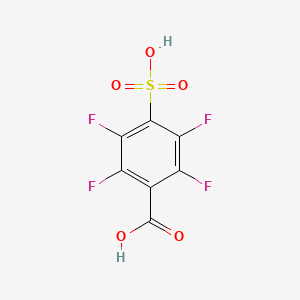

This compound is a specialized molecule that combines the features of both perfluorinated aromatic carboxylic and sulfonic acids. Its structure consists of a tetrafluorinated benzene (B151609) ring functionalized with both a carboxylic acid group and a sulfonic acid group.

Historically, the synthesis of specifically substituted polyfluorinated aromatic compounds has been a significant challenge in organic chemistry. The development of methods for selective fluorination and functionalization has been a gradual process. A patented method for preparing the related compound, 2,3,5,6-tetrafluorobenzoic acid, highlights the industrial interest in such structures as intermediates, for example, in the synthesis of insecticides. This patent, from 1989, outlines a process starting from pentafluorobenzoic acid, indicating that routes to these types of molecules were being actively explored and optimized for industrial scale-up during that period.

The current research landscape for this compound places it as a valuable research chemical and a versatile building block. cymitquimica.com Its dual functionality, with both a carboxylic acid and a sulfonic acid group, on a highly fluorinated ring makes it a unique starting material. The sulfonic acid group imparts increased solubility in polar solvents, while the tetrafluorinated ring provides thermal stability and influences the molecule's electronic properties. cymitquimica.com

Current applications and research interests include:

Specialty Chemicals Synthesis: It is used as a reagent in the synthesis of complex molecules where the specific properties conferred by the fluorinated and sulfonated aromatic core are desired. cymitquimica.com

Materials Science: The compound's structure makes it a candidate for the development of novel polymers or functional materials, potentially for applications in dye chemistry or as components in membranes or catalysts. cymitquimica.com

Pharmaceutical and Agrochemical Research: Like other fluorinated aromatics, it serves as an intermediate in the synthesis of new biologically active compounds. The distinct substitution pattern can be leveraged to fine-tune the properties of target molecules. chemimpex.com

Below is a table summarizing the key properties of this compound.

| Property | Data |

| Chemical Formula | C₇H₂F₄O₅S |

| Structure | A benzoic acid structure with fluorine atoms at positions 2, 3, 5, and 6, and a sulfonic acid group at position 4. |

| Key Features | High thermal stability, strong acidity from the sulfonic acid group, and enhanced reactivity due to fluorine substituents. cymitquimica.com |

| Applications | Reagent in organic synthesis, building block for specialty chemicals, pharmaceuticals, and materials science research. cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O5S/c8-2-1(7(12)13)3(9)5(11)6(4(2)10)17(14,15)16/h(H,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNESNWCWZVATQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600145 | |

| Record name | 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125662-60-4 | |

| Record name | 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Sulfo-2,3,5,6-tetrafluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization Techniques for 2,3,5,6 Tetrafluoro 4 Sulfobenzoic Acid

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are instrumental in identifying the functional groups present in 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid.

FTIR Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 3400-2400 cm⁻¹. mdpi.com

A strong C=O stretching vibration from the carboxylic acid, usually appearing around 1700 cm⁻¹. mdpi.com

C-F stretching vibrations, which are typically strong and found in the 1300-1000 cm⁻¹ region.

Vibrations associated with the sulfonate group (SO₃H), including S=O stretching bands.

Aromatic C=C ring stretching vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the tetrafluorinated benzene (B151609) ring and the sulfonate group. In related fluorinated benzoic acids, detailed interpretations of both FTIR and Raman spectra have been used to assign vibrational modes. nih.govresearchgate.net The combination of both techniques allows for a more complete picture of the molecule's vibrational properties. aps.org

| Functional Group | FTIR Active | Raman Active | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Yes (Broad) | Weak | 3400-2400 |

| C=O (Carboxylic Acid) | Yes (Strong) | Yes | ~1700 |

| C-F | Yes (Strong) | Yes | 1300-1000 |

| S=O (Sulfonate) | Yes (Strong) | Yes | 1250-1150 and 1070-1030 |

| Aromatic C=C | Yes | Yes (Often Strong) | 1600-1450 |

Mass Spectrometry (MS) and Coupled Techniques (e.g., Gas Chromatography-Laser Ionization Mass Spectrometry) for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Coupled with separation techniques like gas chromatography (GC), it provides a detailed molecular fingerprint.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide its exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers structural information, as the molecule breaks apart in a predictable manner upon ionization. For fluorinated compounds, fragmentation often involves the loss of fluorine atoms or functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that separates volatile compounds before they are detected by a mass spectrometer. nih.gov While the high polarity and low volatility of this compound might make direct GC-MS analysis challenging without derivatization, this technique is invaluable for analyzing potential precursors or reaction byproducts. nih.govnih.gov For many fluorinated organic compounds, GC coupled with various ionization techniques, such as chemical ionization (CI), is employed to obtain molecular ion information that may be absent in electron ionization (EI) spectra. jeol.com

| Technique | Information Obtained | Applicability Notes |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Soft ionization techniques may be needed to observe the molecular ion. |

| High-Resolution MS (HRMS) | Exact mass and elemental composition | Confirms the molecular formula. |

| GC-MS | Separation and identification of volatile components in a mixture | Derivatization may be required for the analysis of the acid itself. |

X-ray Diffraction Analysis for Crystalline Structure Determination of this compound and its Complexes

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal XRD would provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding, in the solid state.

| Parameter | Information Gained from XRD |

| Unit Cell Dimensions | The basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule in the solid state. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions. |

Thermal Analysis Methodologies (e.g., Thermogravimetric Analysis) in Assessing Compound Stability

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric analysis (TGA) is particularly useful for assessing the thermal stability of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. eltra.com The resulting TGA curve provides information about decomposition temperatures and the presence of volatile components like water. For this compound, TGA would indicate the temperature at which it begins to decompose. The high stability of carbon-fluorine bonds suggests that polyfluorinated aromatic compounds may exhibit significant thermal stability. acs.org However, the presence of the carboxylic and sulfonic acid groups will influence the decomposition pathway. Studies on other benzoic acid derivatives have shown that decomposition often involves decarboxylation. nih.gov

| Thermal Event | Typical Temperature Range | Information Provided by TGA |

| Dehydration | < 150 °C | Loss of water of crystallization. |

| Desulfonation | Variable | Loss of the sulfonic acid group. |

| Decarboxylation | Variable | Loss of the carboxylic acid group. |

| Decomposition | Higher temperatures | Complete breakdown of the molecule. |

Electrochemical Characterization for Redox Properties and Functional Assessment

Electrochemical techniques are used to investigate the redox properties of a compound, that is, its ability to be oxidized or reduced. These methods can provide insights into the electronic structure and potential applications in areas such as electrocatalysis or sensor development.

Techniques like cyclic voltammetry (CV) could be used to determine the oxidation and reduction potentials of this compound. The highly electron-withdrawing nature of the fluorine atoms and the sulfonate group would be expected to make the aromatic ring more resistant to oxidation and more susceptible to reduction compared to unsubstituted benzoic acid. The electrochemical behavior would also be influenced by the pH of the medium due to the presence of the acidic functional groups. The redox properties of fluorinated compounds are an active area of research, particularly in the context of their environmental fate and degradation. acs.org

| Electrochemical Parameter | Technique | Significance |

| Oxidation Potential | Cyclic Voltammetry (CV) | Energy required to remove electrons; indicates susceptibility to oxidation. |

| Reduction Potential | Cyclic Voltammetry (CV) | Energy gained upon adding electrons; indicates susceptibility to reduction. |

Applications in Advanced Materials Science and Engineering

Integration into Metal-Organic Frameworks (MOFs) as Linkers and Modulators

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their structure and function makes them promising for applications in gas storage, separation, and catalysis. Analogues of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid, such as 4-sulfobenzoic acid, have been instrumental in advancing MOF capabilities, particularly in zirconium-based MOFs.

Defect engineering is a powerful strategy to enhance the properties of MOFs, such as their catalytic activity and sorption capacity. core.ac.uk In the highly stable zirconium-based MOF, UiO-66, introducing defects, such as missing linkers, can create open metal sites that act as Lewis acids. nih.govugent.be

4-Sulfobenzoic acid has been effectively used as a modulator or co-ligand to introduce a controlled number of defects into the UiO-66 structure. core.ac.uk The presence of the modulator competes with the primary dicarboxylate linker during synthesis, leading to missing linker sites. nih.gov Through post-synthesis acid treatment, the number of defects can be further increased, with researchers achieving up to three defects per unit cell. core.ac.uk This controlled introduction of defects has been shown to significantly enhance the catalytic activity of UiO-66 in reactions such as the isomerization of α-pinene oxide, demonstrating an increased Lewis acid character of the material. core.ac.uk The hemilabile nature of the sulfonate group in these analogues allows it to act not only as a modulator to create defects but also as a co-ligand that can enhance the stability of the resulting defective framework. nih.gov

| Defect Engineering Strategy | MOF | Modulator/Co-ligand | Key Findings |

| Modulator-assisted synthesis | UiO-66 | 4-Sulfobenzoic acid | Increased number of defects per unit cell, leading to enhanced catalytic activity. core.ac.uk |

| Post-synthesis acid treatment | UiO-66 with 4-sulfobenzoic acid | Sulfuric acid | Further increased the number of defects, achieving up to 3 defects per unit cell. core.ac.uknih.gov |

| Hemilabile linker approach | UiO-66 | 4-Sulfonatobenzoate (PSBA) | Created up to six defects per cluster while enhancing the stability of the framework. nih.gov |

This table summarizes strategies for defect engineering in zirconium-based MOFs using 4-sulfobenzoic acid and its analogues.

The incorporation of sulfonate-containing ligands can have a significant impact on the structural integrity and porosity of MOFs. The sulfonate group, being a weaker coordinating agent compared to the carboxylate group, can lead to the formation of open and accessible metal sites. nih.gov

The incorporation of sulfonic acid groups is a key strategy for introducing and tuning both Brønsted and Lewis acidity within MOFs. nih.gov The sulfonic acid group itself is a strong Brønsted acid. When incorporated into a MOF, these groups can act as proton-donating sites, facilitating acid-catalyzed reactions. researchgate.net

Furthermore, the use of sulfonated linkers as modulators to create missing linker defects in Zr-MOFs like UiO-66 directly generates Lewis acidic sites at the zirconium clusters. nih.gov By controlling the number of defects, the ratio of Brønsted to Lewis acid sites can be finely tuned. nih.gov This tunability is crucial for optimizing the catalytic performance and selectivity of the MOF for specific chemical transformations. core.ac.uknih.gov For instance, in the isomerization of α-pinene oxide, the increased Lewis acidity in defective UiO-66, achieved through the use of 4-sulfobenzoic acid, led to high conversion and selectivity towards a specific product. core.ac.uk

Role in Proton Exchange Membranes (PEMs) for Fuel Cell Technology

Proton exchange membrane fuel cells (PEMFCs) are a promising clean energy technology. The proton exchange membrane (PEM) is a critical component, responsible for proton transport between the anode and cathode. Perfluorosulfonic acid (PFSA) polymers are the current state-of-the-art materials for PEMs due to their excellent proton conductivity and chemical stability.

While there is no direct research found specifically on the use of this compound in PEMs, its chemical structure suggests it could be a valuable monomer or additive in the development of novel PEM materials. The perfluorinated ring would contribute to the high thermal and chemical stability required in the harsh environment of a fuel cell. The sulfonic acid group is the primary functional group responsible for proton conduction. The presence of a carboxylic acid group could offer further functionality, such as opportunities for cross-linking to improve mechanical properties and reduce fuel crossover. The combination of these features in a single molecule makes it a candidate for the synthesis of advanced PEMs with tailored properties.

Functional Additives and Surface Modification Agents in Polymeric Systems

The performance of polymeric materials can be significantly enhanced by the incorporation of functional additives or by modifying their surfaces. These modifications can improve properties such as thermal stability, chemical resistance, and surface energy.

Although specific applications of this compound as a polymer additive or surface modification agent are not extensively documented in the available literature, its structure suggests potential in these areas. The fluorinated aromatic ring can impart hydrophobicity and chemical resistance. chemimpex.com The carboxylic acid and sulfonic acid groups provide reactive handles for grafting the molecule onto polymer backbones or surfaces. nih.gov This could be used to introduce permanent antistatic properties, improve dyeability, or enhance adhesion to other materials. For instance, a related compound, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, is used in the formulation of specialty coatings and polymers to enhance chemical resistance and thermal stability. chemimpex.com

Catalytic Applications and Mechanistic Insights

Heterogeneous Catalysis Facilitated by 2,3,5,6-Tetrafluoro-4-sulfobenzoic Acid-Derived Materials

Performance in Acid-Catalyzed Organic Transformations and Elucidation of Reaction Mechanisms

Development of Sulfonated Carbon-Based Solid-Acid Catalysts from Biomass Feedstocks

The development of sulfonated carbon-based solid-acid catalysts from biomass is a well-documented field, with numerous studies reporting the use of sulfonating agents like sulfuric acid to create active and reusable catalysts for various organic reactions, including esterification for biodiesel production. rsc.org These catalysts are valued for their sustainable origins and robust performance. mdpi.combeilstein-journals.org However, the use of this compound as the sulfonating agent or functionalizing molecule in the preparation of these biomass-derived catalysts is not described in the surveyed scientific reports.

Function as a Modulator or Co-ligand in Catalyst Synthesis to Enhance Activity and Selectivity

The role of modulators and co-ligands is crucial in fine-tuning the performance of catalysts. These compounds can influence the catalyst's electronic and steric properties, thereby enhancing activity and directing selectivity towards desired products. Despite the potential for the unique electronic and structural features of this compound to act in such a capacity, there is no available research that specifically investigates its function as a modulator or co-ligand in catalyst synthesis.

Investigation of Metal-Ligand Interactions and Complex Formation in Catalytic Systems

The study of metal-ligand interactions is fundamental to understanding the mechanisms of catalytic cycles and for the rational design of new catalysts. Benzoic acid and its derivatives are common ligands in coordination chemistry and have been used to construct metal-organic frameworks and complexes with catalytic activity. However, specific investigations into the metal-ligand interactions and the formation of catalytic complexes involving this compound are not reported in the current body of scientific literature.

Derivatives, Analogues, and Structure Activity Relationship Studies

Synthesis and Post-Synthetic Functionalization of Esters and Amides of 2,3,5,6-Tetrafluoro-4-sulfobenzoic Acid

The synthesis of esters and amides from this compound involves the activation of its carboxylic acid and sulfonic acid moieties. Standard synthetic protocols can be employed, typically involving the conversion of the acid groups into more reactive intermediates that readily react with nucleophiles like alcohols and amines.

Synthesis of Esters and Amides:

Carboxylic Acid Derivatives: The carboxylic acid group can be converted into an acyl chloride by reacting with agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive 2,3,5,6-tetrafluoro-4-sulfobenzoyl chloride can then be treated with an appropriate alcohol (R-OH) or amine (R-NH₂) to yield the corresponding ester or amide.

Sulfonic Acid Derivatives: Similarly, the sulfonic acid group can be transformed into a more reactive sulfonyl chloride (-SO₂Cl) or sulfonyl fluoride (B91410) (-SO₂F). The conversion to sulfonyl chlorides can be achieved with reagents like chlorosulfuric acid, while the synthesis of sulfonyl fluorides can be accomplished through deoxyfluorination using reagents such as Xtalfluor-E® or by converting sulfonic acid sodium salts with thionyl fluoride. doubtnut.comchemimpex.com These sulfonyl halides serve as key intermediates for producing sulfonate esters and sulfonamides upon reaction with alcohols and amines, respectively.

A general scheme for these transformations is presented below:

Table 1: General Synthetic Pathways for Ester and Amide Derivatives

| Functional Group | Activating Reagent (Example) | Reactive Intermediate | Nucleophile | Derivative Product |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) | Alcohol (R-OH) | Carboxylate Ester (-COOR) |

| Carboxylic Acid (-COOH) | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) | Amine (RNH₂) | Carboxamide (-CONHR) |

| Sulfonic Acid (-SO₃H) | Xtalfluor-E® | Sulfonyl Fluoride (-SO₂F) | Alcohol (R-OH) | Sulfonate Ester (-SO₃R) |

Post-Synthetic Functionalization:

Post-synthetic functionalization refers to the chemical modification of a molecule after its initial synthesis. Once the esters or amides of this compound are formed, the tetrafluorinated phenyl ring itself can be a target for further modification. Although the ring is electron-deficient and generally deactivated towards electrophilic substitution, it is highly susceptible to nucleophilic aromatic substitution (SₙAr). Specific fluorine atoms could potentially be displaced by strong nucleophiles under appropriate conditions, allowing for the introduction of new functional groups. This provides a pathway to create a library of diverse compounds from a single, common scaffold.

Comparative Studies of Analogues with Varied Fluorination Patterns or Substituents

Key analogues include:

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: This analogue replaces the sulfonic acid group with a hydroxyl group. Due to the strong electron-withdrawing effect of the tetrafluorinated ring, this compound is significantly more acidic than its non-fluorinated counterpart, 4-hydroxybenzoic acid. ossila.com The observed pKa of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid is approximately 5.3, whereas that of 4-hydroxybenzoic acid is 9.3. ossila.com This highlights the profound impact of perfluorination on the acidity of other functional groups on the ring. It is used as a precursor in the synthesis of fluorescent probes for bioimaging and in the preparation of enzyme inhibitors. ossila.com

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid: In this analogue, a mercapto (-SH) group replaces the sulfonic acid. This compound is noted for its use in various research applications, including as a reagent in analytical chemistry for detecting metal ions and as a functional additive in materials science to improve the thermal stability of polymers. chemimpex.com Its unique properties also make it a candidate for developing novel drug candidates. chemimpex.com Furthermore, it has been utilized as a distinct surface-enhanced Raman scattering (SERS) reporter molecule for multiplexed diagnostic platforms. researchgate.net

The properties and primary applications of these analogues are summarized in the table below.

Table 2: Comparison of this compound Analogues

| Compound Name | Formula | Key Feature | Noted Applications |

|---|---|---|---|

| This compound | C₇H₂F₄O₅S | Strong dual acidity | Core chemical building block |

| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | C₇H₂F₄O₃ | Increased acidity of -OH group | Synthesis of bioimaging probes, enzyme inhibitors ossila.com |

| 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | C₇H₂F₄O₂S | Reactive thiol group | Analytical reagent, SERS reporter, polymer additive chemimpex.comresearchgate.net |

Computational Chemistry Approaches for Understanding Molecular Interactions and Reactivity Profiles

While specific computational studies on this compound are not widely published, standard computational chemistry methods are instrumental in predicting the properties of such highly functionalized aromatic compounds. These approaches provide insights into molecular geometry, electronic structure, and intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of these molecules in different environments, such as in various solvents or aggregated states. By using force fields like OPLS/AA (Optimized Potentials for Liquid Simulations), researchers can model the non-bonded interactions, including van der Waals forces and electrostatic interactions, which govern processes like aggregation. aston.ac.uk Such simulations help in understanding how these molecules might interact with each other or with other surfaces, which is crucial for applications in materials science.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules. These calculations can predict:

Electrostatic Potential Maps: To visualize the electron-rich and electron-deficient regions of the molecule, which helps in predicting sites for electrophilic and nucleophilic attack.

Acidity (pKa): By calculating the energies of the acid and its conjugate base, it is possible to predict pKa values and understand how substituents affect acidity.

Reaction Mechanisms: Computational modeling can elucidate the pathways of chemical reactions, such as the intermediates formed during sulfonation or nucleophilic aromatic substitution. nih.gov For instance, modeling the sulfonation of aromatic rings suggests the mechanism proceeds through the formation of a π-complex, which then rearranges to an intermediate that reacts further to form the sulfonic acid. nih.gov

These computational tools allow for a deeper understanding of the structure-property relationships of complex molecules like this compound and its derivatives, guiding experimental design and interpretation.

Examination of Fluorine's Electronic Effects on Acidity and Overall Reactivity

The four fluorine atoms on the benzene (B151609) ring profoundly influence the chemical properties of this compound, primarily through their strong electronic effects. These effects are a combination of the inductive effect and the resonance (or mesomeric) effect.

Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful ability to pull electron density towards itself through the sigma (σ) bonds of the molecule. This is known as a negative inductive effect (-I). libretexts.org In this compound, the four fluorine atoms strongly withdraw electron density from the aromatic ring. This electron withdrawal has two major consequences:

Increased Acidity: The electron-deficient ring pulls electron density away from the carboxylic acid and sulfonic acid groups. This stabilizes their respective conjugate bases (carboxylate and sulfonate anions) formed upon deprotonation. By dispersing the negative charge, the inductive effect makes the loss of a proton (H⁺) more favorable, thereby significantly increasing the acidity of both functional groups. libretexts.org

Reactivity of the Ring: The severe electron-deficient nature of the ring deactivates it towards electrophilic aromatic substitution but makes it highly susceptible to nucleophilic aromatic substitution (SₙAr).

Resonance Effect (+R): Like other halogens, fluorine possesses lone pairs of electrons that can be donated into the π-system of the benzene ring, an effect known as positive resonance (+R) or mesomeric (+M) effect. doubtnut.comquora.com This effect pushes electron density onto the ring and opposes the inductive effect. However, for fluorine, the +R effect is generally weaker than its very strong -I effect, especially in polyfluorinated systems. The poor overlap between the 2p orbitals of fluorine and the carbon π-system can limit this resonance donation. doubtnut.com Therefore, the chemistry of highly fluorinated aromatic rings is dominated by the electron-withdrawing inductive effect.

Table 3: Summary of Fluorine's Electronic Effects

| Electronic Effect | Description | Impact on this compound |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through σ-bonds due to high electronegativity. libretexts.org | Dominant Effect: Strongly increases the acidity of both -COOH and -SO₃H groups by stabilizing their conjugate bases. Deactivates the ring to electrophilic attack. |

Future Research Directions and Emerging Applications

Exploration of Sustainable and Green Synthetic Pathways for 2,3,5,6-Tetrafluoro-4-sulfobenzoic Acid Production

The future production of this compound will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety and efficiency.

Current synthetic strategies for fluorinated aromatic compounds and sulfonic acids often involve harsh reagents and generate significant waste. Future research is expected to focus on developing more sustainable and environmentally benign synthetic routes. One promising avenue is the exploration of late-stage functionalization, where the sulfonic acid group is introduced onto a pre-existing tetrafluorinated benzoic acid scaffold using milder and more selective methods. For instance, the use of sulfur dioxide surrogates, such as thiourea (B124793) dioxide, in combination with green oxidants like air, presents a sustainable alternative for the synthesis of aryl sulfonic acids. rsc.org

Another key area of development is the application of biocatalysis. The discovery and engineering of novel enzymes, such as fluorinases and sulfotransferases, could enable the biosynthesis of this compound or its precursors under mild, aqueous conditions. numberanalytics.comnih.govnumberanalytics.com Biocatalytic fluorination, in particular, is a rapidly advancing field that offers a sustainable approach to producing complex fluorinated molecules with high precision. numberanalytics.com

Furthermore, the development of synthetic methods that avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents is a critical goal. eurekalert.org Research into PFAS-free synthesis routes, potentially utilizing caesium fluoride (B91410) as a fluorine source in flow chemistry systems, could provide a more environmentally friendly pathway for producing fluorinated compounds. eurekalert.orguva.nl

| Synthetic Approach | Potential Advantages | Research Focus |

| Late-Stage Sulfonation | Increased efficiency, reduced waste | Development of mild and selective sulfonating agents. |

| Biocatalysis | Environmentally friendly, high selectivity | Discovery and engineering of fluorinases and sulfotransferases. |

| PFAS-Free Synthesis | Reduced environmental impact | Utilization of alternative fluorine sources and flow chemistry. |

| Electrochemical Synthesis | Use of electricity as a clean reagent | Regioselective carboxylation of fluorinated aromatics with CO2. hokudai.ac.jp |

Advanced Applications in Bio-Related Research and Diverse Organic Synthesis

The distinct properties of this compound make it a promising candidate for a range of advanced applications in both biological research and organic synthesis.

In the realm of bio-related research, the high electronegativity and unique electronic properties of the perfluorinated ring could be exploited in the design of novel probes and labels. For instance, its derivatives could serve as valuable tools in bio-orthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The sulfonic acid group enhances water solubility, a desirable trait for biological applications, while the carboxylic acid provides a convenient handle for conjugation to biomolecules.

In the field of organic synthesis, this compound can serve as a versatile building block. The perfluorinated ring can act as a rigid scaffold for the synthesis of complex molecules. Furthermore, the presence of two distinct acidic functional groups with different pKa values allows for selective reactions and derivatization. One potential application is in the construction of fluorinated metal-organic frameworks (MOFs). alfa-chemistry.comrsc.org The fluorinated linker can impart unique properties to the MOF, such as enhanced thermal and chemical stability, hydrophobicity, and specific gas adsorption capabilities. researchgate.netalfa-chemistry.comnih.gov

| Application Area | Potential Role of this compound | Key Properties Utilized |

| Bio-orthogonal Chemistry | As a scaffold for novel bio-orthogonal probes. | Water solubility, reactive handles for conjugation. |

| Metal-Organic Frameworks (MOFs) | As a fluorinated organic linker. | Rigidity, thermal stability, hydrophobicity. |

| Organic Electronics | As a component in n-type or ambipolar semiconductors. | Electron-withdrawing nature of the perfluorinated ring. alfa-chemistry.comrsc.org |

| Catalysis | As a Brønsted acid catalyst or a ligand for metal catalysts. | Strong acidity, thermal stability. |

Integration with Cutting-Edge Technologies, including Microfluidics and Nanomaterials

The integration of this compound with emerging technologies like microfluidics and nanomaterials is poised to unlock new possibilities.

Microfluidic systems offer precise control over reaction conditions, enhanced safety, and the ability to perform high-throughput screening. escholarship.orgnih.gov The synthesis of this compound and its derivatives could be significantly optimized using microfluidic reactors. eurekalert.orguva.nl This technology is particularly well-suited for handling the often reactive and hazardous reagents used in fluorination chemistry, enabling safer and more efficient production on a smaller scale. eurekalert.orgsciencedaily.com

In the domain of nanomaterials, this compound can be used to functionalize the surfaces of nanoparticles, quantum dots, and other nanostructures. The sulfonic and carboxylic acid groups can act as anchoring points, while the perfluorinated tail can be used to modulate surface properties, such as hydrophobicity and chemical resistance. Functionalized nanoparticles could find applications in areas such as medical imaging, drug delivery, and advanced coatings.

Predictive Modeling and Computational Design for Novel Material Development and Catalytic Performance Optimization

Computational chemistry and predictive modeling are becoming indispensable tools in materials science and catalyst development. These approaches can be leveraged to accelerate the discovery and optimization of materials and catalysts based on this compound.

Density Functional Theory (DFT) can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govvt.eduresearchgate.net This understanding can guide the rational design of novel materials with tailored properties. For example, computational screening could be used to identify the most promising metal-organic framework structures incorporating this linker for specific applications, such as carbon capture or catalysis.

In the context of catalysis, computational modeling can help to elucidate reaction mechanisms and predict the catalytic performance of systems utilizing this compound as a catalyst or ligand. This can significantly reduce the experimental effort required for catalyst optimization. Furthermore, computational studies can shed light on the interactions between the fluorinated aromatic ring and other molecules, which is crucial for understanding its behavior in complex chemical environments. researchgate.netnih.gov

Long-Term Performance and Stability Assessment in Real-World Applied Systems

While the inherent stability of the carbon-fluorine bond suggests that materials derived from this compound will exhibit high durability, a thorough assessment of their long-term performance and stability in real-world applications is crucial. nih.govmdpi.comnih.gov

Research in this area will need to focus on understanding the potential degradation pathways of materials incorporating this compound under various environmental conditions, including exposure to UV radiation, harsh chemicals, and biological systems. gdut.edu.cnresearchgate.netresearchgate.netnih.gov While perfluorinated compounds are generally resistant to degradation, it is important to investigate any potential long-term environmental fate. mdpi.comnih.gov

For applications in materials science, such as fluorinated polymers and coatings, long-term stability studies will be essential to ensure their reliability and lifespan. nih.govresearchgate.netnumberanalytics.com These studies would involve accelerated aging tests and analysis of material properties over time. The development of fluorinated polymers with built-in degradation mechanisms is an emerging area of research aimed at creating more sustainable "forever chemicals." uni-bayreuth.de

Q & A

Q. What strategies improve the yield of Suzuki-Miyaura cross-coupling reactions using tetrafluorinated boronic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.